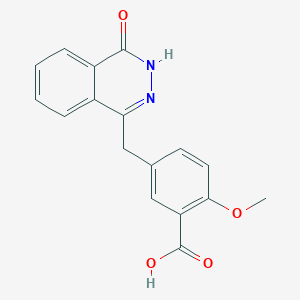

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

説明

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS: 1956324-57-4) is a benzoic acid derivative featuring a methoxy substituent at the 2-position and a phthalazinone-linked methyl group at the 5-position. It is recognized as Olaparib Impurity 8, a byproduct in the synthesis of olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy . The compound is synthesized via multi-step reactions involving amidation and deprotection steps, with a purity exceeding 95% in certified reference materials . Its molecular formula is C17H14N2O4, with a molecular weight of approximately 310.3 g/mol, distinguishing it from closely related fluoro-substituted analogs.

特性

分子式 |

C17H14N2O4 |

|---|---|

分子量 |

310.30 g/mol |

IUPAC名 |

2-methoxy-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C17H14N2O4/c1-23-15-7-6-10(8-13(15)17(21)22)9-14-11-4-2-3-5-12(11)16(20)19-18-14/h2-8H,9H2,1H3,(H,19,20)(H,21,22) |

InChIキー |

HHGBUAHYAWUOKO-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32)C(=O)O |

製品の起源 |

United States |

準備方法

2-メトキシ-5-((4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸の合成は、通常、以下の手順を伴います :

出発物質: 合成は、2-フルオロ-5-ホルミル安息香酸と適切なヒドラジン誘導体の反応から始まります。

反応条件: 反応は、反応速度を制御するために冷却条件(0℃)下で、テトラヒドロフランなどの無水溶媒中で実施されます。トリエチルアミンを反応混合物に滴下して、目的の生成物の形成を促進します。

ヒドラジンの添加: ヒドラジン水和物を反応混合物に添加し、温度を徐々に70℃まで上げて反応を完了させます。

生成物の単離: 反応混合物を室温に冷却し、塩酸を使用してpHを酸性条件に調整します。次に、生成物をろ過によって単離し、必要に応じて精製します。

化学反応の分析

科学研究への応用

2-メトキシ-5-((4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸には、いくつかの科学研究への応用があります:

化学: これは、複雑な有機分子や医薬品の合成における中間体として役立ちます。

生物学: この化合物は、酵素阻害剤とその生物学的標的との相互作用の研究に使用されます。

医学: 特に、DNA修復機構に関与するポリ(ADP-リボース)ポリメラーゼ(PARP)の阻害剤として、その抗癌作用の可能性について調査されています。

産業: この化合物は、新しい薬物や治療薬の開発に使用されています。

科学的研究の応用

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has several scientific research applications :

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.

Biology: The compound is used in the study of enzyme inhibitors and their interactions with biological targets.

Medicine: It is investigated for its potential anticancer properties, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.

Industry: The compound is used in the development of new drugs and therapeutic agents.

作用機序

類似の化合物との比較

2-メトキシ-5-((4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸は、他の類似の化合物と比較することができます:

2-フルオロ-5-((4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸: この化合物は、メトキシ基の代わりにフッ素原子を持つ同様の構造を持っています。また、PARP阻害剤としても作用します。

2-フルオロ-5-((8-メトキシ-4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸: この化合物は、フタラジノン環に追加のメトキシ基を持ち、その生物学的活性とその標的との相互作用に影響を与える可能性があります。

類似化合物との比較

Research Findings and Implications

- Synthetic Challenges : The methoxy group in 1956324-57-4 introduces steric hindrance, complicating coupling reactions compared to the fluoro analog .

- Thermodynamic Stability: Density-functional theory (DFT) studies suggest that exact-exchange terms in DFT functionals improve accuracy in predicting the stability of phthalazinone derivatives, including the target compound .

- Biological Relevance : While the methoxy derivative itself is inactive, its structural features inform the design of prodrugs with enhanced blood-brain barrier penetration .

生物活性

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a synthetic compound notable for its potential biological activities, particularly in the domain of cancer therapeutics. This article explores its biological activity, focusing on its interaction with key enzymes and pathways involved in cellular processes.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 310.30 g/mol. Its structure comprises a methoxy group and a phthalazinone moiety linked to a benzoic acid, which contributes to its unique biological properties.

Research indicates that 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid exhibits significant biological activity primarily through the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair mechanisms; thus, inhibiting this enzyme can lead to the accumulation of DNA damage in cancer cells that rely on PARP for survival. This mechanism suggests a potential role for the compound in cancer treatment, particularly for tumors with defective DNA repair pathways.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Not available | PARP inhibition leading to apoptosis in cancer cells |

| Olaparib | 763113-22-0 | PARP inhibitor used in clinical settings |

| 3-(Hydroxyphthalazinone)methylbenzoic acid | Not specified | Different biological activity profile |

Case Studies and Research Findings

Several studies have highlighted the potential of 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid as an effective therapeutic agent:

- In vitro Studies : In laboratory settings, this compound has shown promising results in inducing cell death in various cancer cell lines. The mechanism involves apoptosis triggered by DNA damage due to inhibited PARP activity.

- In vivo Studies : Animal model studies have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups. The results suggest that it may enhance the efficacy of existing chemotherapeutic agents.

- Synergistic Effects : Research indicates that combining this compound with other anticancer drugs may yield synergistic effects, enhancing overall therapeutic outcomes. This combination therapy approach is under investigation in several preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。